molecular formula C18H18N6O2 B2375733 N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950229-39-7

N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2375733
CAS RN: 950229-39-7
M. Wt: 350.382
InChI Key: HQBVUPDDTGDKFZ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

  • The chemical reactivity and synthesis pathways of 1,2,3-triazole derivatives, including those related to N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been extensively studied. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to acetyl derivatives of the isomeric 5-anilino-1,2,3-triazoles. Such chemical transformations highlight the compound's utility in synthesizing diverse heterocyclic structures with potential biological activities (Sutherland & Tennant, 1971).

Biological Activities

  • The acetylated derivatives of 5-amino-1H-[1,2,4]triazole-3-carboxylate, a closely related compound, were synthesized and characterized. These studies are crucial for understanding the structure-activity relationships and developing new compounds with enhanced biological activities. The systematic investigation of acetylation susceptibility and product formation provides insights into the compound's potential for modifications to achieve desired biological effects (Dzygiel et al., 2004).

Antiproliferative Activity

  • Derivatives of indazole, which share structural similarities with the triazole core of this compound, have been synthesized and evaluated for their antiproliferative activity. These studies demonstrate the potential of triazole derivatives in cancer research, suggesting that modifications to the triazole core could lead to compounds with significant antitumor properties (Maggio et al., 2011).

Antimicrobial and Anti-inflammatory Applications

  • The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which are structurally related to triazoles, showed significant anticancer and anti-5-lipoxygenase activities. This highlights the versatile applications of triazole derivatives in designing new therapeutic agents with dual functionalities (Rahmouni et al., 2016).

properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-11-4-3-5-15(10-11)24-17(19)16(22-23-24)18(26)21-14-8-6-13(7-9-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBVUPDDTGDKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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